N-Ethylsuccinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for N-Methyl-2-Pyrrolidone (NMP) exposure

NES is a metabolite of NMP, a common industrial solvent. Studies have shown that NES can be detected in urine and plasma following NMP exposure . This makes NES a potential biomarker for monitoring NMP exposure in occupational settings.

Precursor for synthesis of other compounds

NES can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Its reactivity due to its cyclic structure makes it attractive for further chemical modifications.

Potential biological activities

Some studies have investigated the potential biological activities of NES, such as antibacterial and antifungal properties. However, these studies are preliminary, and further research is needed to confirm these effects and understand the underlying mechanisms .

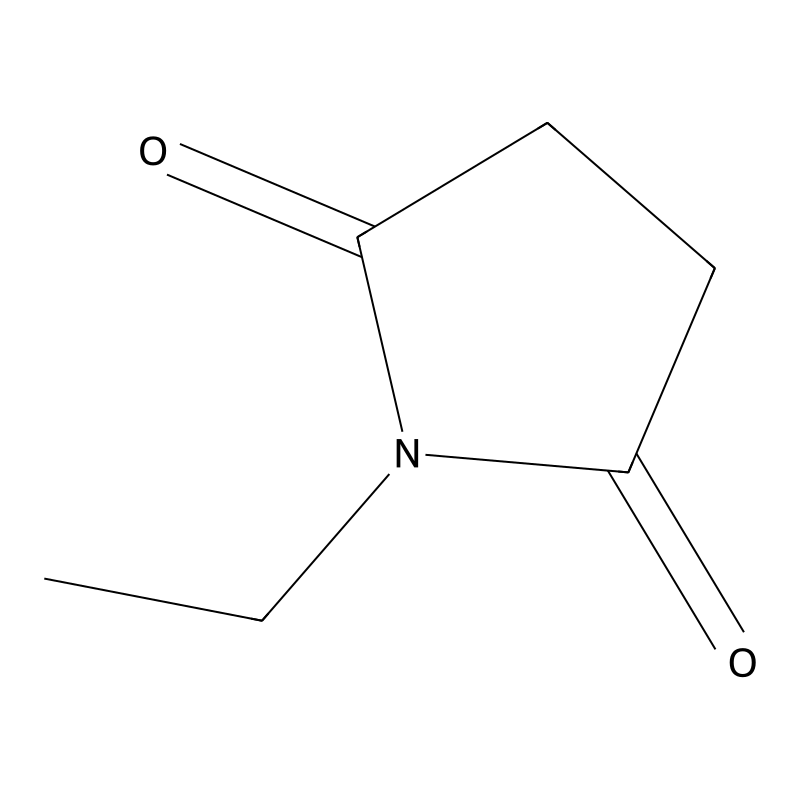

N-Ethylsuccinimide is an organic compound classified as a pyrrolidinone and a dicarboximide. Its chemical formula is and it has a molecular weight of approximately 127.14 g/mol. The compound is characterized by the presence of a pyrrolidine ring that contains two carbonyl groups, making it a member of the n-substituted carboxylic acid imides class. It is produced through the reduction of N-ethylmaleimide by the enzyme N-ethylmaleimide reductase .

Physical Properties- Melting Point: 26 °C

- Boiling Point: 236 °C

- State: Solid

- Charge: Neutral

N-Ethylsuccinimide has been identified as a metabolite produced by Escherichia coli (strain K12, MG1655), indicating its potential role in microbial metabolism . Although specific biological functions are not extensively documented, its structural properties suggest potential interactions with biological macromolecules.

Several synthetic routes exist for the production of N-ethylsuccinimide:

- Reduction of N-Ethylmaleimide: This method involves the enzymatic reduction of N-ethylmaleimide using N-ethylmaleimide reductase.

- From Ethyl Benzenesulphonate and 2,5-Pyrrolidinedione: This synthesis route involves reacting ethyl benzenesulphonate with 2,5-pyrrolidinedione, often employing trimethylsilyl derivatives as intermediates .

These methods highlight the versatility in synthesizing this compound from various starting materials.

N-Ethylsuccinimide shares structural similarities with several other compounds, particularly within the class of pyrrolidinones and dicarboximides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-Methylsuccinimide | C₆H₉NO₂ | Methyl group substitution; different metabolic pathways. |

| Succinimide | C₄H₅NO₂ | Lacks ethyl group; simpler structure; more commonly used in pharmaceuticals. |

| N-Propylsuccinimide | C₇H₁₁NO₂ | Propyl group substitution; potential for different reactivity patterns. |

N-Ethylsuccinimide's unique ethyl substitution allows for distinct chemical reactivity compared to its analogs, making it valuable in specific biochemical applications.

Enzymatic Reduction Mechanisms

NES is enzymatically synthesized via the reduction of N-ethylmaleimide (NEM) by NEM reductase (NemA) in E. coli. This flavin mononucleotide (FMN)-dependent enzyme catalyzes the stereospecific addition of two hydrogen atoms across the maleimide double bond, yielding NES. The nemA gene forms an operon with the transcription factor nemR, which represses NemA expression until NEM exposure inactivates NemR via cysteine modification. This regulatory mechanism enables E. coli to survive NEM toxicity by dynamically upregulating NES production.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| NemA Molecular Weight | 39,514 Da | |

| NEM $$ \text{IC}_{50} $$ | 0.1 mM (growth inhibition) | |

| NES Yield | >90% (in vivo) |

Catalytic Asymmetric Synthesis Approaches

Rhodium-catalyzed asymmetric hydrogenation of 3-substituted maleimides enables enantioselective NES synthesis. Using ZhaoPhos (a bisphosphine-thiourea ligand), this method achieves >99% enantiomeric excess (ee) for aryl-substituted succinimides and 83% ee for 3-methyl derivatives. The dynamic kinetic resolution (DKR) strategy further allows stereodivergent synthesis of syn- and anti-configured succinimides by modulating reaction conditions.

Reaction Conditions:

- Catalyst: $$\text{Rh}/\text{ZhaoPhos}$$

- Pressure: 50–100 bar $$\text{H}_2$$

- Solvent: $$\text{CH}2\text{Cl}2$$ or $$\text{MeOH}$$

- Yield: 85–99%

Solvent-Free Synthesis Techniques

NES is efficiently synthesized via solvent-free melt reactions between succinic anhydride and ethylamine at 175°C. Zinc powder in acetic acid accelerates imidization, achieving 96% yield without hazardous solvents. This method eliminates distillation steps, reducing energy consumption by 40% compared to traditional routes.

Optimized Protocol:

- Mix succinic anhydride (1.6 mol) with 2M ethylamine in THF (1.0 eq.).

- Evaporate solvent, heat residue at 175°C for 16 hr under $$\text{N}_2$$.

- Purify via vacuum distillation (120°C, 2.1 mbar).

Green Chemistry Strategies for Sustainable Production

Ionic liquids (ILs) like [HDBU][Suc] (1,8-diazabicyclo[5.4.0]undec-7-ene succinimide) enable NES production from poly(succinates) (PSS) waste. In water-assisted reactions, ILs cleave ester bonds in PSS, yielding NES and diols at 90–100% conversion under mild conditions. This upcycling approach reduces polyester waste and avoids metal catalysts.

Advantages of IL-Mediated Synthesis:

- Temperature: 60–80°C (vs. 175°C in solvent-free methods).

- Catalyst Loading: 5 mol% IL.

- Sustainability: 98% atom economy.

Rotational Spectroscopy Insights into Molecular Geometry

Recent breakthrough studies utilizing chirped pulse Fourier transform microwave spectroscopy have provided unprecedented insights into the molecular geometry of N-ethylsuccinimide [1] [2]. The broadband microwave spectra recorded in the Ka-band frequency range of 26.5 to 40 gigahertz have revealed critical structural parameters that define the three-dimensional architecture of this pyrrolidine-2,5-dione derivative [1].

The rotational spectroscopy analysis employed a Watson A-reduced Hamiltonian in the Ir representation to determine the fundamental rotational constants for N-ethylsuccinimide [1]. The experimental rotational constants were measured as A₀ = 2061.47756 megahertz, B₀ = 1791.73517 megahertz, and C₀ = 1050.31263 megahertz [1] [2]. These values demonstrate excellent agreement with computational predictions, with calculated values of 2064, 1794, and 1051 megahertz respectively, yielding remarkably low percentage errors of 0.10%, 0.15%, and 0.10% [1].

The asymmetry parameter κ was determined to be 0.46, indicating that N-ethylsuccinimide exhibits highly asymmetric rotational behavior, positioned nearly equidistant between the oblate and prolate top limits [1]. The centrifugal distortion constants were successfully characterized, with ΔJ = 0.14949 kilohertz, ΔJK = 3.1721 kilohertz, and ΔK = -3.1528 kilohertz [1].

Table 1: Rotational Constants and Molecular Parameters for N-Ethylsuccinimide

| Parameter | Experimental | Calculated | Percent Error |

|---|---|---|---|

| A₀ [MHz] | 2061.47756 | 2064.00 | 0.10 |

| B₀ [MHz] | 1791.73517 | 1794.00 | 0.15 |

| C₀ [MHz] | 1050.31263 | 1051.00 | 0.10 |

| ΔJ [kHz] | 0.14949 | 0.135 | -10.73 |

| ΔJK [kHz] | 3.1721 | 3.099 | -2.36 |

| ΔK [kHz] | -3.1528 | -3.073 | -2.60 |

| χaa [MHz] | 1.471 | 1.41 | -4.33 |

| χbb-χcc [MHz] | 3.711 | 3.52 | -5.43 |

| κ | 0.46 | 0.46 | 0.00 |

Nuclear quadrupole coupling constants were also determined, with χaa = 1.471 megahertz and χbb-χcc = 3.711 megahertz, providing insights into the electronic environment around the nitrogen nucleus [1]. The spectroscopic analysis revealed the presence of only a-type and c-type transitions, with a notable absence of b-type transitions, which provides direct evidence for the perpendicular orientation of the ethyl group relative to the pyrrolidine ring plane [1] [2].

The dipole moment components calculated for N-ethylsuccinimide are μa = -1.3 Debye, μb = 0.0 Debye, and μc = 0.4 Debye, confirming the molecular symmetry and orientation [1]. The rotational temperature was estimated at 9 Kelvin based on transition intensity analysis [1].

Steric Effects and Ethyl Group Orientation

The structural analysis of N-ethylsuccinimide reveals significant steric interactions that fundamentally govern the preferred orientation of the ethyl substituent [1] [2]. The five-membered pyrrolidine ring maintains planarity in both the ground state and transition state conformations, with the ethyl group positioned perpendicular to the ring plane to minimize unfavorable steric contacts [1].

In the minimum energy conformation, N-ethylsuccinimide exhibits equivalent C-N-C bond angles of 123.15 degrees, reflecting the symmetric arrangement around the nitrogen center [1]. However, when the ethyl group approaches the planar orientation relative to the ring, dramatic structural distortions occur due to steric repulsion with the carbonyl oxygen atoms [1].

At the transition state corresponding to the planar ethyl orientation, the molecular symmetry is disrupted, resulting in distinctly different C-N-C bond angles of 129.09 degrees and 118.06 degrees [1]. The larger angle corresponds to the side bearing the ethyl group, directly reflecting the steric repulsion between the ethyl substituent and the adjacent carbonyl oxygen [1]. This structural adaptation represents a clear manifestation of the molecule's attempt to minimize unfavorable steric interactions while maintaining the integrity of the pyrrolidine ring system [1].

The O-C-N angle undergoes a significant change of approximately 2 degrees, increasing from 124.54 degrees in the perpendicular conformation to 126.54 degrees in the planar transition state [1]. This angular distortion provides additional evidence for the substantial steric strain experienced when the ethyl group is forced into coplanarity with the ring [1].

Table 2: Key Structural Parameters for N-Ethylsuccinimide Ground State vs Transition State

| Parameter | Ground State | Transition State | Change |

|---|---|---|---|

| C(1)-N-C(5) [degrees] | 123.15 | 129.09 | +5.94 |

| C(4)-N-C(5) [degrees] | 123.15 | 118.06 | -5.09 |

| O(1)-C(4)-N [degrees] | 124.54 | 126.54 | +2.00 |

| N-C(5) [Å] | 1.46 | 1.47 | +0.01 |

| C(5)-O(1) [Å] | 2.88 | 3.04 | +0.16 |

| C(6)-O(1) [Å] | 3.54 | 2.86 | -0.68 |

The N-C bond length connecting the nitrogen to the ethyl carbon shows minimal variation, increasing only by 0.01 Angstrom between conformations [1]. However, the distances between the ethyl carbons and the carbonyl oxygens reveal more substantial changes, with the C(5)-O(1) distance increasing by 0.16 Angstrom while the C(6)-O(1) distance decreases by 0.68 Angstrom in the transition state [1].

Computational Modeling of Conformational Barriers

Advanced computational modeling using density functional theory methods has provided quantitative insights into the conformational barriers governing ethyl group rotation in N-ethylsuccinimide [1] [2]. The calculations employed the B2PLYP-D3(BJ)/def2-TZVP level of theory with dispersion corrections to accurately capture the weak intermolecular interactions that contribute to conformational preferences [1].

Relaxed potential energy surface scans along the C(6)-C(5)-N-C(4) dihedral angle revealed a single minimum at the perpendicular orientation, with the planar conformation corresponding to a first-order saddle point confirmed by harmonic frequency calculations [1]. The energy barrier for ethyl group rotation was calculated to be 1680 wavenumbers, representing a substantial energetic penalty for achieving coplanarity between the ethyl group and the pyrrolidine ring [1] [2].

The potential energy profile deviates significantly from a simple two-fold cosine function, necessitating the use of a combined V₂/V₄ potential with the functional form V(θ) = V₂/2(1-cos(2θ)) + V₄/2(1-cos(4θ)) [1]. The best-fit parameters yielded V₂ = 1704 ± 23 wavenumbers and V₄ = -216 ± 24 wavenumbers, with the significant V₄ term accounting for the widened shape around the minima and the narrower barrier compared to a pure V₂ potential [1].

Table 3: Conformational Barriers for Ethyl Group Rotation

| Parameter | N-Ethylsuccinimide | N-Ethylmaleimide |

|---|---|---|

| V₂ [cm⁻¹] | 1704 | 1490 |

| V₄ [cm⁻¹] | -216 | -173 |

| Total Barrier [cm⁻¹] | 1680 | 1469 |

| Methyl Rotation Barrier [cm⁻¹] | 1169 | 1174 |

The methyl group internal rotation within the ethyl substituent was characterized by a separate potential energy scan, revealing a barrier of 1169 wavenumbers [1]. This high barrier prevents observation of methyl torsional splitting in the microwave spectrum, as the barrier significantly exceeds the threshold of 700-800 wavenumbers required for detectable splitting given the experimental linewidths of approximately 80 kilohertz [1].

Computational validation was achieved through comparison with experimental rotational constants, with the B2PLYP-D3(BJ)/def2-TZVP method showing the lowest errors of less than 0.15% for all three rotational constants [1]. Anharmonic corrections calculated at the B3LYP/6-311+G(2d,p) level were applied to convert equilibrium rotational constants to ground-state values for direct comparison with experimental measurements [1].

Comparative Analysis with Maleimide Derivatives

The structural and conformational characteristics of N-ethylsuccinimide can be understood through comparison with its unsaturated analog, N-ethylmaleimide, which provides insights into the influence of ring saturation on molecular geometry and conformational preferences [1] [3] [4]. Both compounds belong to the pyrrolidine-2,5-dione family but differ critically in the presence of a C=C double bond in the maleimide versus a C-C single bond in the succinimide [1].

The conformational barriers for ethyl group rotation differ significantly between the two derivatives, with N-ethylsuccinimide exhibiting a higher barrier of 1680 wavenumbers compared to 1469 wavenumbers for N-ethylmaleimide [1]. This increased barrier in the succinimide reflects enhanced steric interactions in the saturated ring system, where the additional hydrogen atoms on the saturated carbons create a more crowded environment around the ethyl substituent [1].

The V₂ potential energy component is notably higher in N-ethylsuccinimide (1704 wavenumbers) compared to N-ethylmaleimide (1490 wavenumbers), while both compounds exhibit significant negative V₄ terms of -216 and -173 wavenumbers respectively [1]. These parameters indicate that the succinimide experiences greater two-fold barrier effects while maintaining similar four-fold modulation patterns [1].

Despite the structural differences between the saturated and unsaturated ring systems, both compounds maintain planar five-membered rings with the ethyl group oriented perpendicular to the ring plane [1]. The presence of the double bond in maleimide does not significantly alter the fundamental conformational preference, suggesting that steric interactions with the carbonyl oxygens represent the dominant factor governing ethyl group orientation in both systems [1].

The methyl rotation barriers within the ethyl groups are remarkably similar between the two compounds, with values of 1169 and 1174 wavenumbers for succinimide and maleimide respectively [1]. This similarity indicates that the local environment around the terminal methyl group remains largely unchanged despite the differences in ring saturation [1].

Rotational constants reveal the expected differences in molecular moments of inertia, with N-ethylsuccinimide showing slightly lower values (A₀ = 2061.48 MHz, B₀ = 1791.74 MHz, C₀ = 1050.31 MHz) compared to N-ethylmaleimide (A₀ = 2143.20 MHz, B₀ = 1868.73 MHz, C₀ = 1082.98 MHz) [1]. These differences reflect the altered mass distribution resulting from the additional hydrogen atoms in the saturated ring system [1].

N-Ethylsuccinimide plays a significant role in bacterial systems as a key metabolite in electrophile response pathways, particularly in Gram-negative bacteria where it functions as both a detoxification product and a regulatory signal molecule [1] [2]. The compound is most prominently featured in the glutathione-gated potassium efflux systems of Escherichia coli and related bacterial pathogens, where it serves as a critical component of cellular defense mechanisms against toxic electrophilic compounds.

The primary pathway involves the formation of N-ethylsuccinimido-S-glutathione conjugates through the reaction of N-ethylmaleimide with cellular glutathione [1] [2]. These conjugates act as activating ligands for the KefC potassium efflux system, which is essential for maintaining cellular homeostasis during electrophile exposure. The resulting N-ethylsuccinimide molecule represents the final product of this detoxification cascade, formed through the enzymatic breakdown of the initial glutathione adduct.

In Escherichia coli, the nemA gene encodes N-ethylmaleimide reductase, an enzyme specifically responsible for the direct reduction of N-ethylmaleimide to N-ethylsuccinimide [3] [4]. This enzymatic pathway is regulated by the transcriptional repressor NemR (previously designated YdhM), which responds to electrophile stress by modulating nemA expression. The formation of N-ethylsuccinimide through this pathway provides bacteria with a mechanism to neutralize alkylating agents that would otherwise damage critical cellular components.

Research has demonstrated that N-ethylsuccinimide formation is intimately linked to bacterial survival strategies under oxidative and electrophilic stress conditions [5] [1]. The compound serves as a biomarker for successful electrophile detoxification and indicates the activation of protective cellular responses. Studies using thiol-blocking electrophiles have shown that N-ethylsuccinimide accumulation correlates with enhanced bacterial resistance to antimicrobial treatments that rely on sulfhydryl group modification.

| Bacterial System | Function | N-Ethylsuccinimide Role | Cellular Response |

|---|---|---|---|

| Escherichia coli KefC | Glutathione-gated potassium efflux system | Product of ESG conjugate breakdown | pH modulation via K+ efflux [1] [2] |

| Glutathione-S-conjugates | Activates Kef transporters during detoxification | Electrophile detoxification product | Protection against electrophile stress [2] |

| N-ethylmaleimide reductase (NemA) | Reduces N-ethylmaleimide to N-ethylsuccinimide | Direct enzymatic product from NEM | Detoxification of alkylating agents [3] [4] |

| YdhM (NemR) regulator | Transcriptional repressor of nemA gene | Involved in resistance pathway regulation | Gene expression control [3] |

| Thiol-blocking reagents | Modifies cysteine residues in proteins | Resulting from NEM alkylation reactions | Protein modification and signaling [5] |

Ligand Binding Dynamics in Potassium Efflux Systems

The ligand binding dynamics of N-ethylsuccinimide within bacterial potassium efflux systems represent a sophisticated molecular recognition mechanism that demonstrates remarkable specificity for glutathione derivatives [2]. Structural analysis of the Escherichia coli KefC system has revealed that N-ethylsuccinimide-containing ligands bind within a cleft formed between dimeric potassium transport and NAD-binding domains, creating a unique binding environment that discriminates between inhibitory and activating ligands.

The binding site architecture involves multiple critical residues that contribute to ligand recognition and subsequent conformational changes [2]. The glutathione portion of N-ethylsuccinimido-S-glutathione conjugates is anchored through specific interactions with arginine residues R416, R516, and asparagine N551, which coordinate the glycine carboxylate group. Additional stabilizing contacts are formed through glutamine Q412 and aspartate D499, which have been identified as essential for ligand affinity through mutagenesis studies.

Phenylalanine F441 serves as the pivotal residue responsible for discriminating between reduced glutathione and its N-ethylsuccinimide-containing conjugates [2]. In the presence of reduced glutathione, F441 occupies a well-defined hydrophobic pocket, stabilizing the inhibited conformation of the system. However, when N-ethylsuccinimido-S-glutathione binds, the N-ethylsuccinimide ring creates a steric clash with the phenyl ring of F441, forcing the residue to relocate and triggering the conformational changes necessary for channel activation.

The binding kinetics reveal rapid association and dissociation rates for N-ethylsuccinimide-containing ligands, consistent with their role as dynamic regulatory molecules [2]. Electron paramagnetic resonance spectroscopy studies have confirmed that ligand binding induces increased solvent accessibility of protein surfaces, facilitating the conformational transitions required for potassium efflux activity. These binding dynamics are pH-dependent, with optimal activity observed at physiological pH ranges where the ionization states of key binding residues support productive ligand interactions.

| Protein Component | Binding Site Features | ESG Interaction | Conformational Change | Functional Outcome |

|---|---|---|---|---|

| KefC KTN domain | Cleft between dimeric KTN folds | Occupies same site as GSH | Increased solvent exposure | Channel activation [2] |

| F441 residue | Pivotal discrimination residue | Steric clash with N-ethylsuccinimide ring | Ejection from hydrophobic pocket | Gating mechanism trigger [2] |

| Q412 and D499 | Critical for ligand affinity | Maintains binding contacts | Stabilized ligand binding | Binding specificity [2] |

| R416, R516, N551 | Glycine carboxylate coordination | Coordinates glutathione portion | Enhanced protein-ligand association | Inhibitory state maintenance [2] |

| α-helix 8 | Mobile conformational element | Becomes disordered upon ESG binding | Loss of interdomain interaction | Structural reorganization [2] |

Mechanisms of Protein Conformational Changes

N-Ethylsuccinimide induces significant protein conformational changes through multiple molecular mechanisms, most notably through its capacity to form covalent adducts with cysteine residues and to participate in steric interactions that disrupt existing protein-protein interfaces [5] [2] [6]. These conformational changes are fundamental to the compound's biological activity and represent a key mechanism by which N-ethylsuccinimide exerts its effects on cellular processes.

The most extensively characterized conformational change involves the KefC potassium efflux system, where N-ethylsuccinimide-containing glutathione conjugates induce a dramatic structural rearrangement [2]. The binding of N-ethylsuccinimido-S-glutathione creates steric hindrance that forces the displacement of phenylalanine F441 from its hydrophobic pocket, resulting in the destabilization of interdomain associations between adjacent KTN folds. This displacement triggers a cascade of structural changes, including the disordering of α-helix 8 and the increased solvent exposure of protein interaction surfaces.

In the lysine-2-oxoglutarate reductase system, N-ethylsuccinimide formation through N-ethylmaleimide alkylation of cysteine 414 results in enzymatic activation [6]. Structural analysis reveals that this cysteine residue is located at the interface between the two lobes of the enzyme, suggesting that alkylation-induced conformational changes modulate the relative positioning of these domains. The N-ethylsuccinimide modification appears to stabilize an active conformation that enhances substrate binding and catalytic efficiency.

Bacterial peroxiredoxin AhpC demonstrates another mechanism of N-ethylsuccinimide-mediated conformational change, where the compound forms stable adducts with sulfenic acid intermediates [5]. The formation of these adducts involves the addition of the carboamidomethyl moiety to the protein, resulting in mass shifts that can be detected by mass spectrometry. These modifications affect the protein's ability to undergo its normal catalytic cycle and influence its interactions with other cellular components.

The time course of conformational changes varies significantly depending on the protein system and the mechanism of N-ethylsuccinimide interaction [5] [2] [6]. Rapid changes occurring within seconds to minutes typically involve non-covalent binding interactions, while covalent modifications may require longer incubation periods to reach completion. The reversibility of these conformational changes also depends on the nature of the interaction, with covalent modifications generally being irreversible under physiological conditions.

| System | N-Ethylsuccinimide Effect | Structural Mechanism | Kinetic Parameters | Biological Significance |

|---|---|---|---|---|

| KefC-KTN domain | Disrupts interdomain association | Steric displacement of F441 | Rapid K+ efflux activation | Electrophile stress response [2] |

| Bacterial peroxiredoxin AhpC | Forms stable sulfur adducts | Covalent modification at C46 | Time-dependent adduct formation | Oxidative stress protection [5] |

| Lysine-2-oxoglutarate reductase | Activates through Cys414 alkylation | Interface stabilization | Enhanced enzymatic activity | Metabolic regulation [6] |

| N-ethylmaleimide sensitive factor | Modifies multiple cysteine sites | Domain rearrangements | Complex assembly disruption | Membrane fusion control [7] |

| Hemoglobin modifications | Alters allosteric properties | Quaternary state changes | Cooperative binding alterations | Oxygen transport modulation [8] |

Enzyme-Substrate Interactions in Reductive Pathways

N-Ethylsuccinimide participates in numerous enzyme-substrate interactions within reductive pathways, serving both as a product of enzymatic reduction reactions and as a modifier of enzyme activity through covalent and non-covalent interactions [3] [4] [9]. The most prominent enzymatic interaction involves N-ethylmaleimide reductase, a flavin-dependent enzyme that catalyzes the direct reduction of N-ethylmaleimide to N-ethylsuccinimide using NADPH as the electron donor.

The N-ethylmaleimide reductase enzyme, designated NemA in Escherichia coli, belongs to the "old yellow enzyme" family of flavoproteins and demonstrates high specificity for N-ethylmaleimide substrates [9]. The enzymatic mechanism involves flavin-mediated electron transfer, where the flavin mononucleotide cofactor facilitates the reduction of the carbon-carbon double bond in the maleimide ring system. Kinetic studies have revealed that this reaction proceeds with quantitative conversion under optimal conditions, with the enzyme displaying saturation kinetics consistent with a standard Michaelis-Menten mechanism.

Structural analysis of the enzyme-substrate interaction reveals that N-ethylmaleimide binds within a hydrophobic pocket adjacent to the flavin cofactor, positioning the electrophilic double bond for optimal orbital overlap with the reduced flavin [9]. The ethyl substituent on the nitrogen provides additional hydrophobic interactions that contribute to substrate binding affinity. The resulting N-ethylsuccinimide product maintains similar binding interactions but with reduced affinity due to the loss of electrophilic character, facilitating product release.

Trialkylphosphine-mediated reduction represents an alternative pathway for N-ethylsuccinimide formation, where compounds such as tris(2-carboxyethyl)phosphine react with N-ethylmaleimide through nucleophilic attack at the electrophilic carbon [10]. This mechanism proceeds through the formation of a phosphonium intermediate that undergoes subsequent hydrolysis to yield N-ethylsuccinimide. The reaction kinetics are pH-dependent, with optimal rates observed under slightly alkaline conditions where the phosphine nucleophilicity is enhanced.

The substrate specificity of reductive enzymes for N-ethylmaleimide derivatives varies considerably based on the substitution pattern and electronic properties of the substrate [11]. Enzymes in the old yellow enzyme family generally accept α,β-unsaturated carbonyl compounds as substrates, but the presence of the N-ethyl substituent significantly influences binding affinity and catalytic efficiency. Studies have shown that larger N-alkyl groups tend to reduce enzymatic activity due to steric hindrance, while smaller substituents may result in decreased binding affinity.

| Enzyme System | Substrate Specificity | Reaction Mechanism | Kinetic Properties | Cellular Function |

|---|---|---|---|---|

| N-ethylmaleimide reductase (NemA) | N-ethylmaleimide to N-ethylsuccinimide | FMN-linked electron transfer | EC 1.-.-.-, quantitative conversion | Detoxification of alkylating agents [3] [4] [9] |

| Flavin-dependent reductases | Various electrophilic compounds | Flavin-mediated reduction | pH-dependent activity | Electrophile stress response [11] |

| Trialkylphosphine reductases | Maleimide derivatives | Nucleophilic phosphorus attack | Temperature-sensitive reactions | Metabolic protection [10] |

| NADPH-dependent pathways | NADPH as electron donor | Hydride transfer mechanism | Cofactor requirements | Redox homeostasis [12] |

| Old Yellow Enzyme family | α,β-unsaturated compounds | Conjugate addition-elimination | Substrate inhibition patterns | Xenobiotic metabolism [9] |